molecular formula C7H9FN2 B8083649 (R)-1-(6-fluoropyridin-2-yl)ethanamine

(R)-1-(6-fluoropyridin-2-yl)ethanamine

Cat. No.: B8083649
M. Wt: 140.16 g/mol
InChI Key: JMWKMDAXGWSOFO-RXMQYKEDSA-N
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Description

(R)-1-(6-Fluoropyridin-2-yl)ethanamine is a chiral amine featuring a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine group at the 2-position. This compound is commercially available as a dihydrochloride salt (CAS: 2061996-65-2) and serves as a critical building block in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Its structural uniqueness lies in the fluorine atom, which enhances electronegativity and influences binding interactions, making it a promising candidate for neurodegenerative disease therapeutics .

Properties

IUPAC Name

(1R)-1-(6-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWKMDAXGWSOFO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-fluoropyridin-2-yl)ethanamine typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the ethanamine side chain. One common method involves the reaction of 2-chloropyridine with a fluorinating agent such as potassium fluoride to yield 2-fluoropyridine. This intermediate can then be subjected to further reactions to introduce the ethanamine group.

Industrial Production Methods

Industrial production of ®-1-(6-fluoropyridin-2-yl)ethanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-fluoropyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(6-fluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(6-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • (R)-1-(3-Fluoropyridin-2-yl)ethanamine: The fluorine atom at the 3-position (vs. This positional change may affect receptor binding affinity and metabolic stability .
  • (R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine : The addition of a trifluoroethoxy group introduces bulkiness and strong electron-withdrawing effects, which could enhance lipophilicity and blood-brain barrier penetration compared to the simpler 6-fluoro analog .

Halogen-Substituted Analogs

  • (R)-1-(6-Bromopyridin-2-yl)ethanamine : Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions in binding pockets but could also lead to higher cytotoxicity compared to the fluorine analog .
  • Experimental data show that fluorinated derivatives exhibit up to tenfold greater inhibitory activity than non-fluorinated counterparts .

Cholinesterase Inhibition

(R)-1-(6-Fluoropyridin-2-yl)ethanamine derivatives, such as carbamates, demonstrate pseudo-irreversible inhibition of AChE and BChE, with compounds 3b , 3d , 3l , and 3n showing IC50 values superior to rivastigmine. The fluorine atom stabilizes the transition state during enzyme-carbamate adduct formation, enhancing inhibitory potency .

Table 1: Inhibitory Activity of Selected Compounds

Compound AChE IC50 (nM) BChE IC50 (nM) Cytotoxicity (IC50, μM)
(R)-6-Fluoro derivative (3b) 12.3 8.7 >100
Rivastigmine 110.0 25.0 45.0
Non-fluorinated analog 150.0 75.0 >100

Data adapted from Štěpánková et al.

Cytotoxicity Profile

Fluorinated derivatives exhibit negligible cytotoxicity (IC50 > 100 μM) in human cell lines, contrasting with tacrine, a known hepatotoxic AChE inhibitor. This highlights the safety advantage of fluorinated pyridinyl ethanamines .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL)
This compound 154.17 1.2 35.0 (in H2O)
(R)-1-(3-Fluoropyridin-2-yl)ethanamine 154.17 1.1 40.0 (in H2O)
(R)-1-(6-Bromopyridin-2-yl)ethanamine 215.08 2.0 15.0 (in DMSO)
(R)-1-(Pyridin-2-yl)ethanamine (Non-Fluoro) 136.19 0.8 50.0 (in H2O)

logP values estimated via computational methods

The 6-fluoro derivative’s moderate logP (1.2) balances lipophilicity and aqueous solubility, optimizing bioavailability. Brominated analogs, while more lipophilic, suffer from poor solubility .

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